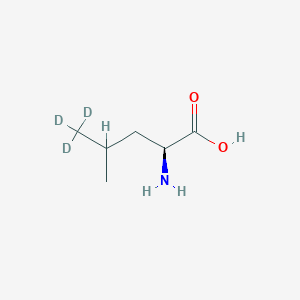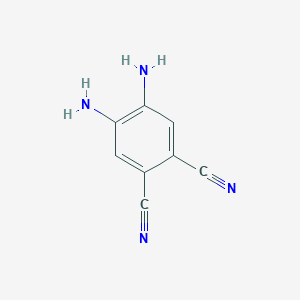
4,5-Diaminophthalonitrile
概要
説明
4,5-Diaminophthalonitrile is a compound with the molecular formula C8H6N4 . It is an unsymmetrical diamine that is used in the synthesis of azo dyes .
Synthesis Analysis
This compound can be synthesized by reacting a nitrile with formaldehyde and ammonia . Other methods of synthesis include the reaction of 3-(4-(di-p-tolylamino)phenyl)phenanthrene-9,10-dione with 4,5-diaminophthalonitrile .Molecular Structure Analysis
The molecular weight of 4,5-Diaminophthalonitrile is 158.16 Da . The compound has 4 hydrogen bond acceptors and 4 hydrogen bond donors .Chemical Reactions Analysis
4,5-Diaminophthalonitrile is used in various chemical reactions due to its structure. For instance, it is used in the synthesis of azo dyes . It can also react with other compounds to form complex structures .Physical And Chemical Properties Analysis
4,5-Diaminophthalonitrile has a density of 1.4±0.1 g/cm3, a boiling point of 511.5±50.0 °C at 760 mmHg, and a flash point of 263.2±30.1 °C . It has a molar refractivity of 43.1±0.4 cm3 and a polar surface area of 100 Å2 .科学的研究の応用
Organic Building Blocks
4,5-Diaminophthalonitrile is used as an organic building block in chemical synthesis . It’s a versatile compound that can be used to construct a variety of complex organic molecules.
Synthesis of 4,5-Dihydroxyphthalonitrile
4,5-Diaminophthalonitrile can be used as a starting reagent for the preparation of 4,5-dihydroxyphthalonitrile . This compound has potential applications in various fields, including materials science and pharmaceuticals.
Preparation of 4,5-Dialkoxyphthalonitriles
The compound obtained from 4,5-Diaminophthalonitrile is a convenient starting reagent for the preparation of 4,5-dialkoxyphthalonitriles . These compounds are used in the synthesis of various organic compounds.
Safety and Hazards
特性
IUPAC Name |
4,5-diaminobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKAZQYWUDIFQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)N)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350279 | |
| Record name | 4,5-Diaminophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Diaminophthalonitrile | |
CAS RN |
129365-93-1 | |
| Record name | 4,5-Diaminophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-DIAMINO-1,2- BENZENEDICARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4,5-diaminophthalonitrile particularly useful in constructing phthalocyanines and their analogues?
A1: 4,5-Diaminophthalonitrile serves as a key building block for synthesizing phthalocyanines (Pcs) and related macrocycles [, , ]. Its structure, containing two amine groups adjacent to nitrile functionalities, allows it to readily participate in condensation and cyclotetramerization reactions.
Q2: How does the incorporation of 4,5-diaminophthalonitrile into polymers influence their properties?
A2: Incorporating 4,5-diaminophthalonitrile as a chain extender in polymers significantly impacts their morphology, mechanical properties, and electrical conductivity []. For example, in segmented poly(urethane urea), its inclusion alongside polycaprolactone triol and 1,3-bis(isocyanatomethyl)cyclohexane leads to the formation of crosslinked networks with enhanced tensile strength and electrical conductivity when combined with functionalized nanodiamonds [].
Q3: Beyond phthalocyanines, what other heterocyclic systems can be synthesized using 4,5-diaminophthalonitrile?
A3: 4,5-Diaminophthalonitrile serves as a versatile precursor for various heterocyclic systems. It reacts with 1,3-dicarbonyl compounds to yield benzimidazole derivatives, as highlighted in []. These benzimidazoles, particularly 2-(5,6-dicyano-1H-benzo[d]imidazol-2-yl)-N-arylbenzamides, exhibit promising antifungal activities [].
Q4: Are there any studies exploring the interaction of 4,5-diaminophthalonitrile with metals?
A4: Yes, research investigates the interaction of 4,5-diaminophthalonitrile with metals, particularly in the context of cluster formation. Studies have explored sandwich clusters composed of vanadium and 4,5-diaminophthalonitrile, focusing on their structural and magnetic properties []. While specific details are limited in the provided abstract, this research avenue highlights the potential of this compound in coordination chemistry and materials science.
Q5: What analytical techniques are commonly employed to characterize compounds derived from 4,5-diaminophthalonitrile?
A5: Characterization of 4,5-diaminophthalonitrile derivatives relies on various analytical techniques. Common methods include:
- Elemental analysis: Confirms the elemental composition of synthesized compounds, verifying the success of reactions [].
- Infrared (IR) spectroscopy: Provides insights into the functional groups present in the molecules, confirming the formation of desired bonds [].
- Nuclear Magnetic Resonance (NMR) spectroscopy: Offers detailed structural information, confirming the connectivity and arrangement of atoms within the molecules [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



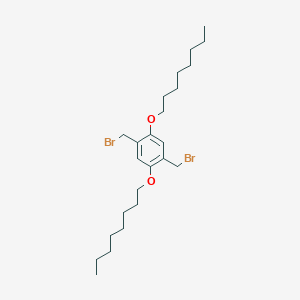


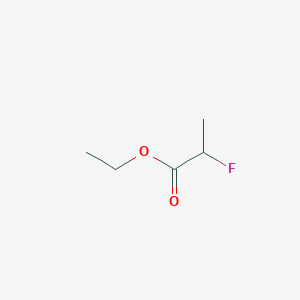
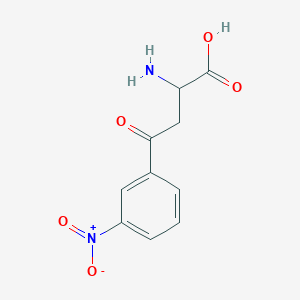
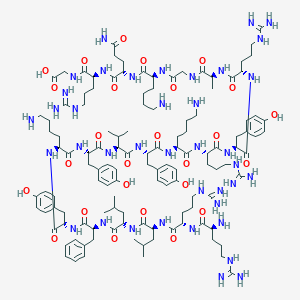
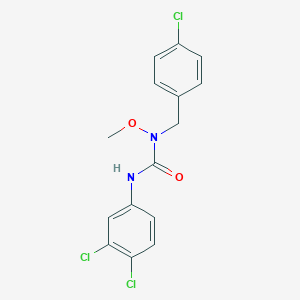
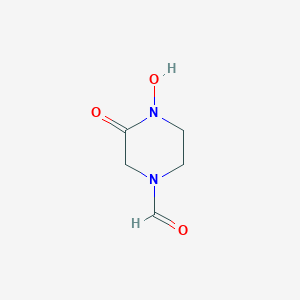
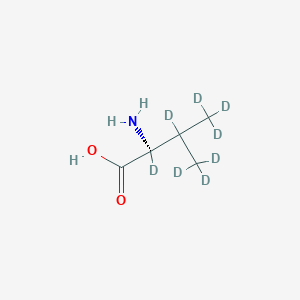
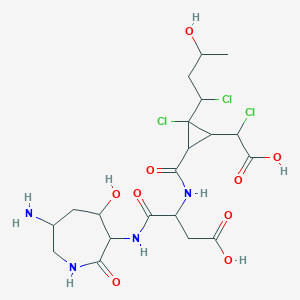
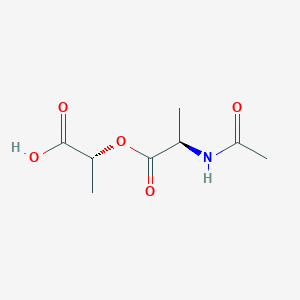
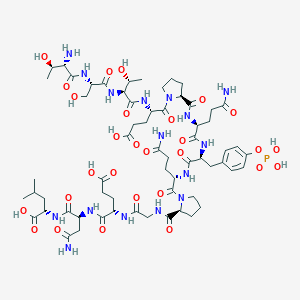
![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)
